molecular formula C27H36N2O8 B8639953 Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy-

Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy-

Cat. No. B8639953
M. Wt: 516.6 g/mol
InChI Key: FPSZSEINEGCRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy- is a useful research compound. Its molecular formula is C27H36N2O8 and its molecular weight is 516.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phthalide, 7-amino-3-(2-methyl-6,7,8-triethoxy-1,2,3,4-tetrahydro-1-isoquinolyl)-4,5,6-triethoxy-

Molecular Formula

C27H36N2O8

Molecular Weight

516.6 g/mol

IUPAC Name

7-amino-4,5,6-triethoxy-3-(6,7,8-trimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C27H36N2O8/c1-8-34-24-18-17(19(28)25(35-9-2)26(24)36-10-3)27(30)37-22(18)20-16-14(11-12-29(20)4)13-15(31-5)21(32-6)23(16)33-7/h13,20,22H,8-12,28H2,1-7H3

InChI Key

FPSZSEINEGCRIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1C(OC2=O)C3C4=C(C(=C(C=C4CCN3C)OC)OC)OC)N)OCC)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

270 g of the nitro derivative (a) is added to 1.570 liters of ethanol and 21 g of Raney nickel in an autoclave. Hydrogen is added under a pressure of 10 atmospheres and the reactants are heated at a temperature of 65° while stirring. After 1 hour 45 minutes the theoretical volume of hydrogen has been absorbed. The solution is cooled and filtered. The ethanol is distilled in vacuo, the residue is dissolved in 0.6 l of methanol, 60 g of potassium hydroxide tablets are added, and the mixture is heated under reflux for 1 hour while stirring. The mixture is cooled and allowed to crystallise. 194.5 g (yield=76%) of 2-methyl-6,7,8-trimethoxy-1-(4,5,6-triethoxy-7-amino-3-phthalidyl)-1,2,3,4-tetrahydro-isoquinoline is obtained in the form of white crystals having a melting point of 144° and exhibiting only a single spot when analysed by thin layer chromatography.
Name
nitro
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
catalyst
Reaction Step One
Quantity
1.57 L
Type
solvent
Reaction Step One

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